2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine
Overview
Description
2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenylpyrrolidines This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring via an ethanamine linker
Mechanism of Action
Target of Action
The primary targets of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which is essential for the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its targets by binding to these channels, thereby affecting their function . This interaction can alter the flow of sodium and calcium ions across the neuronal membrane, which can lead to changes in the electrical activity of the neuron. The exact nature of these changes depends on the specific characteristics of the compound and its interaction with the channels.
Biochemical Pathways
The affected pathways primarily involve the transmission of signals in the nervous system. By altering the function of sodium and calcium channels, the compound can affect the propagation of action potentials along neurons . This can have downstream effects on various neurological processes, potentially leading to changes in sensation, cognition, or motor function.
Pharmacokinetics
Similar compounds are often metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be investigated in more detail to provide a comprehensive understanding.
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal activity due to its interaction with sodium and calcium channels . These changes could potentially lead to alterations in various neurological functions, depending on the specific neurons affected and the nature of the changes in channel function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other substances in the bloodstream, the state of the liver and kidneys (which are involved in metabolizing and excreting the compound), and the overall health status of the individual.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and subsequent reduction. One common method involves the following steps:
Condensation Reaction: 3-chlorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a bromine atom instead of chlorine.
2-(3-Fluorophenyl)-2-pyrrolidin-1-ylethanamine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPRFYCRUFTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586424 | |
Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866781-98-8 | |
Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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